Chlorodicyclohexylborane

Catalog No.
S1897906
CAS No.
36140-19-9
M.F
C12H22BCl
M. Wt
212.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorodicyclohexylborane

CAS Number

36140-19-9

Product Name

Chlorodicyclohexylborane

IUPAC Name

chloro(dicyclohexyl)borane

Molecular Formula

C12H22BCl

Molecular Weight

212.57 g/mol

InChI

InChI=1S/C12H22BCl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2

InChI Key

PBBOKJIYEZCTEH-UHFFFAOYSA-N

SMILES

B(C1CCCCC1)(C2CCCCC2)Cl

Canonical SMILES

B(C1CCCCC1)(C2CCCCC2)Cl

Chlorodicyclohexylborane is a colorless liquid with the chemical formula C12H20BCl. It is characterized by the presence of a boron atom bonded to two cyclohexyl groups and one chlorine atom. This compound is notable for its reactivity, particularly in organic synthesis, where it serves as a versatile reagent in several important reactions .

Chlorodicyclohexylborane is a flammable liquid that can irritate the skin, eyes, and respiratory system. It reacts violently with water, releasing hydrochloric acid (HCl) fumes [].

  • Acute toxicity: Data not readily available.
  • Flammability: Flammable liquid [].

Organic Synthesis

  • Lewis Acid Catalyst: Chlorodicyclohexylborane acts as a Lewis acid due to its vacant orbital on the boron atom. This property allows it to accept electron pairs from Lewis bases, facilitating various organic transformations. For instance, it can catalyze the hydroboration of alkenes, a crucial step in organic synthesis for creating organoboranes with specific functionalities [].
  • Hydroboration-Oxidation (HBOT): Chlorodicyclohexylborane is particularly valuable in the HBOT reaction sequence. It reacts with alkenes to form organoboranes, which upon oxidation with hydrogen peroxide, yield alcohols with high regioselectivity and stereoselectivity []. This method offers a reliable way to synthesize various alcohols from their corresponding alkenes.

Source of Cyclohexyl Groups

  • Organic Precursor: The cyclohexyl groups (C6H11) in chlorodicyclohexylborane can be transferred to other molecules through specific reactions. This makes it a useful precursor for introducing cyclohexyl functionalities into organic compounds, which can be crucial for modifying their properties [].

Other Applications

  • Material Science Research: Chlorodicyclohexylborane is sometimes employed in material science research due to its Lewis acidic nature. It can potentially play a role in the development of novel materials with specific properties. However, more research is required to fully understand its potential in this field.
, including:

  • Aldol Addition Reactions: It mediates aldol additions of α,α'-dioxygenated ketones, providing excellent stereoselectivity .
  • Mukaiyama Aldol Addition: This reaction involves the addition of an enolate to an aldehyde or ketone in the presence of chlorodicyclohexylborane, facilitating the formation of complex molecules .
  • Microwave-Assisted Ring Closing Metathesis Reactions: Chlorodicyclohexylborane can be utilized in microwave-assisted synthesis methods to promote ring-closing reactions efficiently .

Chlorodicyclohexylborane can be synthesized through several methods:

  • Reaction of Dicyclohexylborane with Chlorinating Agents: This method involves reacting dicyclohexylborane with chlorinating agents such as thionyl chloride or phosphorus trichloride to introduce the chlorine atom into the boron complex .
  • Direct Boron Halogenation: Another approach includes direct halogenation of boron compounds under controlled conditions to achieve the desired chlorinated product.

Chlorodicyclohexylborane finds utility in various fields:

  • Organic Synthesis: It is widely used in synthetic organic chemistry for constructing complex molecules through its reactivity in aldol and Mukaiyama reactions .
  • Material Science: The compound may also have applications in developing new materials due to its unique chemical properties.

While specific interaction studies involving chlorodicyclohexylborane are scarce, its ability to form enolates upon reaction with amines indicates potential interactions with various nucleophiles. Such interactions are crucial for understanding its reactivity patterns and optimizing its use in synthetic pathways.

Chlorodicyclohexylborane shares similarities with other organoboron compounds. Here are some comparable compounds:

Compound NameStructure TypeKey ReactionsUnique Features
DicyclohexylboraneBoron compoundAldol reactionsLess reactive than chlorinated variants
Tris(2-methylpropyl)borateBoron compoundNucleophilic substitutionsUsed in polymer chemistry
TriethylboraneBoron compoundHydroboration reactionsHighly reactive; used for alkene transformations

Chlorodicyclohexylborane is unique due to its specific chlorine substitution and dual cyclohexyl groups, which influence its reactivity and selectivity in organic synthesis compared to other organoboron compounds.

The development of chlorodicyclohexylborane emerged from the broader field of organoboron chemistry, which gained significant momentum in the latter half of the twentieth century. Organoboron compounds have evolved from simple laboratory curiosities to indispensable synthetic tools, with their utility in various chemical transformations becoming increasingly recognized. The specific development of chlorodicyclohexylborane as a synthetic reagent represents part of the systematic exploration of substituted borane derivatives that began in earnest during the 1970s and 1980s.

The compound's emergence in synthetic methodology can be traced to research efforts focused on developing more selective and controllable boron-based reagents. Early investigations into dicyclohexylchloroborane systems revealed their potential for achieving high levels of stereoselectivity in enolboration processes, particularly when combined with tertiary amines. These discoveries laid the foundation for the compound's current widespread use in organic synthesis.

The systematic study of chlorodicyclohexylborane-mediated reactions began to appear prominently in the literature during the 1990s, with researchers recognizing its unique ability to facilitate stereoselective aldol additions. The compound's development represents a significant milestone in the evolution of organoboron reagents, demonstrating how structural modifications can dramatically influence reactivity and selectivity patterns.

Nomenclature and Structural Identity

Chlorodicyclohexylborane possesses the molecular formula Carbon-12 Hydrogen-22 Boron Chlorine and maintains a molecular weight of 212.57 grams per mole. The International Union of Pure and Applied Chemistry designation for this compound is chloro(dicyclohexyl)borane. Alternative nomenclature includes dicyclohexylboron chloride, dicyclohexylboryl chloride, and dicyclohexylchloroborane.

The compound's Chemical Abstracts Service registry number is 36140-19-9, while its European Community number is designated as 609-212-3. The Simplified Molecular Input Line Entry System representation is ClB(C1CCCCC1)C2CCCCC2, and the International Chemical Identifier key is PBBOKJIYEZCTEH-UHFFFAOYSA-N.

Table 1: Structural and Physical Properties of Chlorodicyclohexylborane

PropertyValueSource
Molecular FormulaCarbon-12 Hydrogen-22 Boron Chlorine
Molecular Weight212.57 grams per mole
Chemical Abstracts Service Number36140-19-9
Boiling Point68-69 degrees Celsius
Density0.752 grams per milliliter at 25 degrees Celsius
Physical FormLiquid
Beilstein Registry Number3233942

The molecular structure features a central boron atom bonded to two cyclohexyl groups and one chlorine atom. This trigonal planar arrangement around the boron center creates a sterically hindered environment that significantly influences the compound's reactivity patterns. The cyclohexyl groups adopt chair conformations, contributing to the overall bulkiness of the molecule and affecting its approach to reaction partners.

Significance in Organic Synthesis

Chlorodicyclohexylborane has established itself as a crucial reagent in modern organic synthesis, particularly excelling in stereoselective transformations. The compound's primary applications encompass aldol addition reactions, Mukaiyama aldol additions, microwave-assisted ring-closing metathesis reactions, carbon-alkylation of aromatic aldimines, reversible ketone-ketone aldol reactions, and stereoselective aldol reactions.

Research has demonstrated that chlorodicyclohexylborane-mediated aldol additions of variously oxygen-protected alpha,alpha-prime-dioxygenated ketones exhibit remarkable stereoselectivity dependent on the protecting group employed. Notably, ketones bearing bulky silyloxy protecting groups yield syn aldols, most likely proceeding through Z enolates. This observation challenges traditional assumptions about chelate participation during enolization processes, particularly when sterically demanding protecting groups are present.

The compound serves as an effective reagent for enolboration of ketones and other carbonyl derivatives when employed in combination with triethylamine. This methodology provides convenient access to boron enolates, which serve as key intermediates in numerous synthetic transformations. The dicyclohexylchloroborane/triethylamine combination has proven particularly valuable for generating kinetic enolates under mild conditions.

In macrocyclic synthesis, chlorodicyclohexylborane functions as an effective additive in ring-closing metathesis reactions. The compound's presence significantly enhances yields in the formation of large ring systems, particularly when combined with thermal and microwave-assisted reaction conditions. This application demonstrates the compound's versatility beyond traditional aldol chemistry.

Table 2: Synthetic Applications of Chlorodicyclohexylborane

Reaction TypeSubstrate ClassSelectivityTypical YieldReference
Aldol AdditionAlpha-dioxygenated ketonesHigh syn selectivity91%
EnolborationGeneral ketonesKinetic controlVariable
Ring-Closing MetathesisAlkene substratesRing size dependentEnhanced
Mukaiyama AldolSilyl enol ethersStereoselectiveGood

Molecular Classification and Related Organoboron Compounds

Chlorodicyclohexylborane belongs to the broader class of organoboron compounds, specifically categorized as an organoborane with the general formula BR subscript n H subscript 3-n. Within this classification, it represents a trisubstituted borane where two positions are occupied by cyclohexyl groups and one by a chlorine atom. This structural arrangement places it among the trialkyl and triaryl borane derivatives, which typically exhibit weak Lewis acidic properties and form monomers with trigonal, planar boron centers.

The compound's classification within organoboron chemistry positions it among reagents and synthetic intermediates that serve as catalysts and facilitate various chemical transformations. Unlike primary and secondary borane hydrides that tend to dimerize due to their strong Lewis acidic nature, chlorodicyclohexylborane maintains its monomeric structure due to the steric bulk provided by the cyclohexyl substituents.

Comparative analysis with related organoboron compounds reveals chlorodicyclohexylborane's unique position within this chemical family. Dicyclohexylborane, lacking the chlorine substituent, exhibits different reactivity patterns and reduced electrophilic character. Dichlorophenylborane, containing two chlorine atoms and a phenyl group, offers distinct reactivity and selectivity profiles compared to the dicyclohexyl derivative.

Catecholborane represents another significant organoboron reagent, featuring a catechol group that provides unique reactivity in hydroboration reactions. The borane dimethyl sulfide complex serves as a simpler borane compound utilized in hydroboration and reduction transformations. These comparisons highlight chlorodicyclohexylborane's distinctive combination of steric bulk and controlled reactivity.

The compound's electron-deficient boron center, characteristic of organoborane compounds, contributes to its strong electrophilic nature while remaining sterically hindered enough to prevent dimerization. This balance between electrophilicity and steric hindrance creates the ideal conditions for selective synthetic transformations. The carbon-boron bond exhibits low polarity, with electronegativity values of 2.55 for carbon and 2.04 for boron, contributing to the compound's stability under appropriate storage conditions.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Chlorodicyclohexylborane

Dates

Modify: 2023-08-16

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